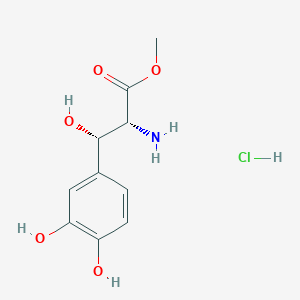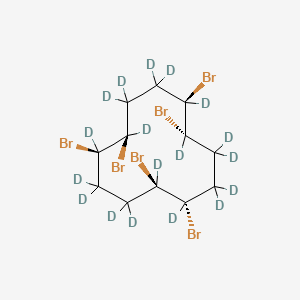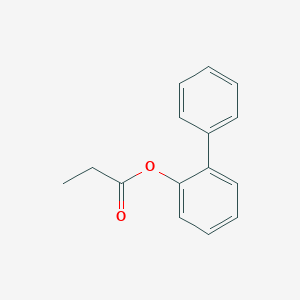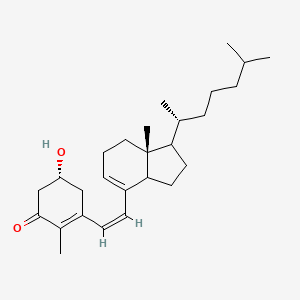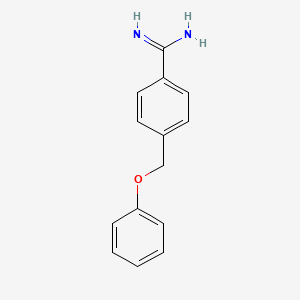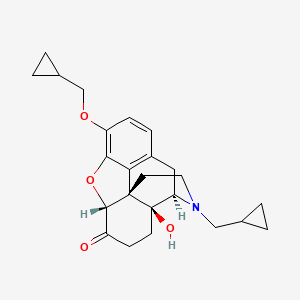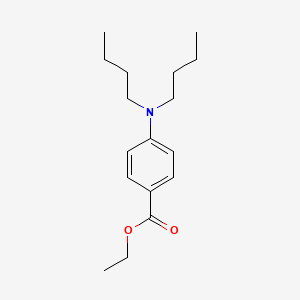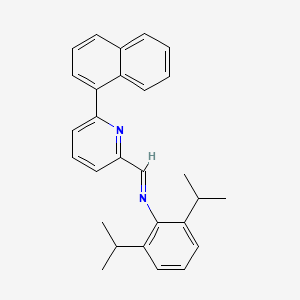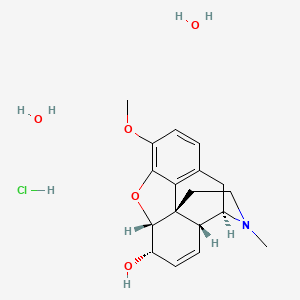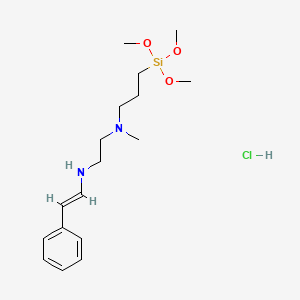
3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride is a chemical compound with the molecular formula C17H30N2O3Si.HCl and a molecular weight of 374.98 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride involves several steps. The synthetic route typically includes the reaction of styrylmethylamine with 3-aminopropyltrimethoxysilane under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .
Analyse Chemischer Reaktionen
3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Wissenschaftliche Forschungsanwendungen
3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a coupling agent in the preparation of functionalized surfaces.
Biology: The compound is utilized in the modification of biomolecules and the development of biocompatible materials.
Wirkmechanismus
The mechanism of action of 3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with functional groups on surfaces or biomolecules, leading to the formation of stable complexes. These interactions are facilitated by the presence of reactive silane groups, which can undergo hydrolysis and condensation reactions to form siloxane bonds .
Vergleich Mit ähnlichen Verbindungen
3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride can be compared with other similar compounds, such as:
3-Aminopropyltrimethoxysilane: This compound is commonly used as a coupling agent and surface modifier.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar to the target compound, it is used in the modification of surfaces and biomolecules.
Styrylmethylamine: This compound serves as a precursor in the synthesis of various derivatives.
The uniqueness of this compound lies in its specific structure, which combines the properties of styrylmethylamine and aminopropyltrimethoxysilane, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C17H31ClN2O3Si |
|---|---|
Molekulargewicht |
375.0 g/mol |
IUPAC-Name |
N'-methyl-N-[(E)-2-phenylethenyl]-N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C17H30N2O3Si.ClH/c1-19(14-8-16-23(20-2,21-3)22-4)15-13-18-12-11-17-9-6-5-7-10-17;/h5-7,9-12,18H,8,13-16H2,1-4H3;1H/b12-11+; |
InChI-Schlüssel |
VNPLAJRFUQRUIS-CALJPSDSSA-N |
Isomerische SMILES |
CN(CCC[Si](OC)(OC)OC)CCN/C=C/C1=CC=CC=C1.Cl |
Kanonische SMILES |
CN(CCC[Si](OC)(OC)OC)CCNC=CC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
![Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%](/img/structure/B13414632.png)
